molecular formula C12H24O2 B1328923 2-Butyloctanoic acid CAS No. 27610-92-0

2-Butyloctanoic acid

Cat. No.: B1328923
CAS No.: 27610-92-0
M. Wt: 200.32 g/mol
InChI Key: OARDBPIZDHVTCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyloctanoic acid can be synthesized through various methods. One common approach involves the alkylation of octanoic acid with butyl groups under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butyloctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Butyloctanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

2-Butyloctanoic acid can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific chemical properties and applications. For instance, 2-Hexyldecanoic acid has a longer carbon chain, which affects its solubility and reactivity compared to this compound .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

2-butyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARDBPIZDHVTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884907
Record name Octanoic acid, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27610-92-0
Record name 2-Butyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27610-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyloctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027610920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 2-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of characterizing 2-Butyloctanoic acid esters?

A1: this compound (2BO) is often employed as an internal standard in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying branched-chain fatty acids (BCFAs) []. Characterizing different alkyl esters of 2BO, such as methyl, ethyl, propyl, and butyl esters, provides reference data crucial for accurate identification and quantification of BCFAs in complex mixtures. This is particularly relevant when analyzing food samples, as the aroma profile, often attributed to specific BCFAs, significantly impacts consumer perception [].

Q2: Are there any known applications of branched-chain fatty acids like this compound in pest control?

A2: Research suggests that certain branched-chain fatty acids, although not specifically this compound, possess acaricidal properties []. These compounds have shown efficacy against house dust mites (Dermatophagoides pteronyssinus), primarily through contact-dependent mechanisms that lead to mite immobilization []. While the exact mode of action remains to be fully elucidated, it is suggested that these fatty acids might interfere with the respiratory system of the mites []. This area warrants further investigation to explore the potential of this compound and similar compounds as potential acaricides.

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